molecular formula C12H17NO3 B1432450 Methyl 3-amino-3-(4-methoxyphenyl)butanoate CAS No. 1538760-89-2

Methyl 3-amino-3-(4-methoxyphenyl)butanoate

Cat. No. B1432450
CAS RN: 1538760-89-2
M. Wt: 223.27 g/mol
InChI Key: YDSOJZZLUWOPLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-3-(4-methoxyphenyl)butanoate” is 1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A novel synthesis pathway for (S)-3-amino-4-methoxy-butan-1-ol from Methyl 4-methoxy-3-oxo-butanoate showcases the chemical's potential in asymmetric synthesis using reductive amination. This process highlights its utility in producing compounds with high enantiomeric excess, crucial for pharmaceutical applications (Mattei et al., 2011).

Antimicrobial Activity

Derivatives of Methyl 3-amino-3-(4-methoxyphenyl)butanoate exhibit significant antimicrobial properties. Synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties from this compound showed good activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Chemical Reactions and Mechanisms

Research into the reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate presents insights into the complexity of reactions involving Methyl 3-amino-3-(4-methoxyphenyl)butanoate derivatives. This study provides a deeper understanding of amide formation and resistance to aminolysis, contributing to organic synthesis knowledge (Novakov et al., 2017).

Environmental Impact and Degradation

The kinetics and products of the OH radical reaction with 3-methoxy-3-methyl-1-butanol, related to Methyl 3-amino-3-(4-methoxyphenyl)butanoate derivatives, were studied, revealing the environmental degradation pathways and potential impacts of these chemicals. Such research is crucial for assessing the environmental footprint of synthetic compounds (Aschmann et al., 2011).

Continuous Flow Synthesis

A scalable two-step continuous flow synthesis process for 4-Aryl-2-butanones, which are structurally related to Methyl 3-amino-3-(4-methoxyphenyl)butanoate, demonstrates the compound's potential in streamlined, efficient production methods. This approach is particularly relevant for pharmaceutical manufacturing, reducing reaction times and enhancing safety (Viviano et al., 2011).

properties

IUPAC Name

methyl 3-amino-3-(4-methoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSOJZZLUWOPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(4-methoxyphenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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